molecular formula C10H11NO B3281991 (1-Benzofuran-2-ylmethyl)(methyl)amine CAS No. 74377-46-1

(1-Benzofuran-2-ylmethyl)(methyl)amine

Cat. No.: B3281991
CAS No.: 74377-46-1
M. Wt: 161.2 g/mol
InChI Key: IHPDRTMPENQTEH-UHFFFAOYSA-N
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Description

(1-Benzofuran-2-ylmethyl)(methyl)amine is a secondary amine featuring a benzofuran moiety linked to a methylamine group via a methylene bridge. The benzofuran core consists of a fused benzene and furan ring, contributing aromaticity and electronic effects that influence reactivity and interactions. For example, compounds like 2-MAPB (1-(Benzofuran-2-yl)-N-methylpropan-2-amine) share structural similarities and have been analyzed for pharmacological activity .

Properties

IUPAC Name

1-(1-benzofuran-2-yl)-N-methylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-11-7-9-6-8-4-2-3-5-10(8)12-9/h2-6,11H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPDRTMPENQTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=CC=CC=C2O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Benzofuran-2-ylmethyl)(methyl)amine typically involves the reaction of benzofuran derivatives with methylamine. One common method includes the alkylation of benzofuran with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of (1-Benzofuran-2-ylmethyl)(methyl)amine may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the quality of the final product .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed:

Scientific Research Applications

(1-Benzofuran-2-ylmethyl)(methyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Benzofuran-2-ylmethyl)(methyl)amine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Benzofuran-Amines

Compound Molecular Formula Molecular Weight Key Functional Groups Notable Applications
(1-Benzofuran-2-ylmethyl)(methyl)amine C₁₀H₁₁NO 161.20 g/mol Benzofuran, secondary amine Potential pharmacological use
2-MAPB C₁₂H₁₅NO 189.24 g/mol Benzofuran, branched amine Psychoactive substance
(1-Benzofuran-2-ylmethyl)(ethyl)amine C₁₁H₁₃NO 175.23 g/mol Benzofuran, secondary amine Discontinued commercial product

Table 2: Spectroscopic Data for Key Compounds

Compound FTIR Peaks (cm⁻¹) NMR Features
2-MAPB 3275 (N–H), 1635 (C–N) 1H/13C NMR confirms aromatic/amine peaks
MDEA-impregnated MC 3395 (O–H), 1031 (C–N) N/A (bulk material)
Triazine derivative (8f) 3275 (N–H), 1635 (C–N) Chlorine peak at 766 cm⁻¹

Research Findings and Implications

  • Pharmacological Potential: Benzofuran-amines like 2-MAPB exhibit psychoactive properties, suggesting that the target compound may interact with neurotransmitter systems, though specific studies are lacking .
  • CO₂ Capture : While MDEA’s amine functionality is optimized for CO₂ adsorption, benzofuran-amines’ aromaticity could be leveraged for dual-function materials (e.g., adsorptive and catalytic) .

Biological Activity

(1-Benzofuran-2-ylmethyl)(methyl)amine , also known by its CAS numbers 34900-01-1 and 74377-46-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and applications in various fields.

Chemical Structure and Properties

The compound consists of a benzofuran moiety attached to a methylamine group, which influences its chemical behavior and biological interactions. The structural formula can be represented as follows:

C10H12NO\text{C}_{10}\text{H}_{12}\text{N}O

This structure is crucial for understanding its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (1-benzofuran-2-ylmethyl)(methyl)amine. For instance, it has shown effectiveness against various bacterial strains:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus mycoides0.0048 mg/mL
Candida albicans0.0048 mg/mL

These findings indicate that the compound possesses potent antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

The mechanism by which (1-benzofuran-2-ylmethyl)(methyl)amine exerts its biological effects primarily involves:

  • Receptor Binding : The compound interacts with specific receptors in microbial cells, inhibiting their growth.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, leading to reduced viability of pathogens.

This dual mechanism enhances its potential as a therapeutic agent against resistant strains of bacteria and fungi .

Study on Antimicrobial Efficacy

In a controlled study examining various monomeric alkaloids, (1-benzofuran-2-ylmethyl)(methyl)amine demonstrated significant antimicrobial activity compared to other tested compounds. The study utilized standard microbiological techniques to determine MIC values against both Gram-positive and Gram-negative bacteria.

Results Summary

The results indicated that the compound's efficacy varied across different microorganisms, with particular strength against E. coli and C. albicans. This suggests a potential application in treating infections caused by these pathogens .

Pharmacological Applications

The compound has been explored for its pharmacological properties beyond antimicrobial activity. Research indicates potential applications in:

  • Neuropharmacology : Investigating its effects on neurotransmitter systems.
  • Cancer Therapy : Preliminary studies suggest it may inhibit tumor cell proliferation through specific signaling pathways.

These applications highlight the versatility of (1-benzofuran-2-ylmethyl)(methyl)amine in medicinal chemistry .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (1-Benzofuran-2-ylmethyl)(methyl)amine, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from benzofuran derivatives. For example, cyclization of 2-aminobenzofuran intermediates with methylating agents (e.g., methyl iodide) under controlled conditions. Catalysts like palladium or copper complexes may enhance yield, while solvents such as dichloromethane or THF are selected for solubility. Temperature (60–100°C) and inert atmospheres (N₂/Ar) prevent side reactions .
  • Key Parameters : Monitor reaction progress via TLC or HPLC. Optimize stoichiometry (1:1.2 molar ratio of benzofuran precursor to methylating agent) and reaction time (6–12 hours) to maximize purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing (1-Benzofuran-2-ylmethyl)(methyl)amine?

  • Methodological Answer :

  • FTIR : Identify functional groups (e.g., C-N stretch at ~1031 cm⁻¹, amine N-H stretch at ~3395 cm⁻¹) .
  • Elemental Analysis : Quantify nitrogen content (expected ~10–12 wt.%) to confirm amine incorporation .
  • NMR : ¹H NMR (δ 2.3–2.5 ppm for methylamine protons; δ 6.5–7.5 ppm for benzofuran aromatic protons) and ¹³C NMR for structural confirmation .

Q. What are the common chemical reactions of (1-Benzofuran-2-ylmethyl)(methyl)amine, and how are they mechanistically rationalized?

  • Methodological Answer :

  • Oxidation : Use KMnO₄/CrO₃ to convert the methylamine group to a nitro or carbonyl derivative. Monitor pH (acidic conditions favor oxidation) .
  • Reduction : NaBH₄ or LiAlH₄ reduces the benzofuran ring (e.g., saturation of the furan ring) under anhydrous conditions .
  • Substitution : Electrophilic substitution (e.g., bromination at the benzofuran 5-position) using Br₂/FeBr₃. Kinetic vs. thermodynamic control determines regioselectivity .

Advanced Research Questions

Q. How can computational tools like SHELX and ORTEP-3 aid in crystallographic analysis of (1-Benzofuran-2-ylmethyl)(methyl)amine derivatives?

  • Methodological Answer :

  • SHELX : Refine X-ray diffraction data (e.g., space group determination, thermal displacement parameters). Use SHELXL for high-resolution refinement of H-atom positions .
  • ORTEP-3 : Generate 3D molecular graphics to visualize bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
    • Case Study : A derivative’s crystal structure (e.g., [4-(1-Benzofuran-2-yl)phenyl]diphenylamine) was resolved using SHELX, revealing π-π stacking critical for solid-state luminescence .

Q. What strategies improve CO₂ adsorption capacity in amine-functionalized materials inspired by (1-Benzofuran-2-ylmethyl)(methyl)amine?

  • Methodological Answer :

  • Impregnation : Immobilize the amine onto mesoporous carbon (MC) via wet impregnation. Optimize amine loading (e.g., 23–50 wt.%) to balance pore filling and active sites .
  • Characterization : Use BET to measure surface area reduction (e.g., from 356 m²/g to 200 m²/g post-impregnation) and FTIR to confirm amine retention .
  • Performance : At 5 psi CO₂ pressure, amine-MC composites achieve ~2.6 mmol/g adsorption via chemisorption (amine-CO₂ carbamate formation) and physisorption .

Q. How can chiral resolution of (1-Benzofuran-2-ylmethyl)(methyl)amine derivatives be achieved for pharmacological studies?

  • Methodological Answer :

  • Chiral Synthesis : Start from (R)-phenylglycinol to introduce chirality. Use sulfuric acid in methanol for salt formation, enhancing crystallinity for enantiomeric separation .
  • HPLC : Employ chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases. Optimize flow rate (1 mL/min) and temperature (25°C) for baseline resolution .

Q. What in vitro assays are suitable for evaluating the bioactivity of (1-Benzofuran-2-ylmethyl)(methyl)amine derivatives?

  • Methodological Answer :

  • Antimicrobial Assays : Broth microdilution (MIC determination against S. aureus/E. coli). Use 96-well plates with 0.1–100 µg/mL compound concentrations .
  • Anticancer Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with positive controls (e.g., doxorubicin) .
  • Mechanistic Studies : Fluorescence quenching to assess DNA intercalation or Western blotting for apoptosis markers (e.g., caspase-3 activation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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